Octahydro-pentalene-1,4-diol

Description

Significance of Bicyclic Diols in Complex Molecule Synthesis

Bicyclic diols are valuable building blocks in organic synthesis, serving as precursors to a wide array of complex molecular architectures. Their rigid, three-dimensional structures offer a level of stereochemical control that is often difficult to achieve with acyclic or monocyclic systems. This structural rigidity is instrumental in directing the stereochemical outcome of subsequent reactions, making them indispensable in the synthesis of natural products and pharmaceuticals.

The hydroxyl groups of bicyclic diols can be readily transformed into other functional groups, such as esters, ethers, and ketones, providing multiple avenues for further chemical modification. researchgate.net For instance, the oxidation of diols can lead to the formation of ketoalcohols or diketones, which are versatile intermediates in various synthetic pathways. nih.gov Furthermore, the diol functionality can be utilized to form cyclic acetals, which serve as protecting groups for aldehydes and ketones, a crucial strategy in multistep syntheses. chemistrysteps.com The strategic placement of hydroxyl groups on a bicyclic scaffold allows for the construction of molecules with well-defined spatial arrangements of atoms, a key factor in determining their biological activity and material properties.

The application of bicyclic diols extends to the synthesis of polymers. Their incorporation into polymer chains can significantly influence the material's properties, such as thermal stability and mechanical strength. For example, polyesters derived from bicyclic diols like isosorbide (B1672297) have been shown to exhibit high glass transition temperatures. researcher.life

Structural Features and Stereochemical Considerations of the Octahydropentalene Core

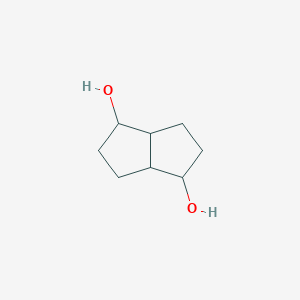

The octahydropentalene core consists of two fused five-membered rings, and its structure is fully saturated with hydrogen atoms. This bicyclo[3.3.0]octane framework can exist in different stereoisomeric forms, primarily cis and trans, depending on the relative orientation of the two rings at the bridgehead carbons. The cis-fused isomer is generally more stable than the trans-fused isomer. biomedres.us

The pentalene (B1231599) ring system, from which octahydropentalene is derived, is an antiaromatic compound. However, the full hydrogenation to form the octahydro- derivative results in a non-aromatic, strain-reduced structure. The cyclopentane (B165970) rings within the octahydropentalene core are not planar and exhibit a dynamic conformational behavior known as pseudorotation. biomedres.usbiomedres.us This fluxional nature, where the molecule rapidly interconverts between envelope and half-chair conformations, is a key characteristic of five-membered rings. biomedres.usbiomedres.us

In cis-octahydropentalene, while the fused carbons provide a degree of rigidity, the ends of the molecule remain mobile and fluxional. biomedres.usbiomedres.us This partial mobility can have significant implications for the biological activity and properties of natural products containing this core structure. biomedres.usbiomedres.us The stereochemistry of the hydroxyl groups in Octahydro-pentalene-1,4-diol adds another layer of complexity, with the potential for multiple diastereomers depending on the relative orientation of the two hydroxyl groups and the ring fusion.

Current Research Landscape Pertaining to this compound

Current research on this compound and related bicyclic diols is focused on their application as synthetic intermediates and as monomers for the development of advanced materials. The compound, with the CAS number 32652-65-6, is recognized as a useful research chemical. epa.govchemicalbook.com

One significant area of investigation is in polymer chemistry. Researchers are exploring the use of bicyclic diols to create new polyesters and polycarbonates with enhanced properties. For example, the incorporation of the rigid bicyclic structure of a related diol, 2,5-Pentalenediol, octahydro-, has been shown to improve the tensile strength and thermal stability of polymers.

In the realm of organic synthesis, the development of efficient and stereoselective methods for the preparation of bicyclic diols is an active area of research. researchgate.netnih.gov Techniques such as enzyme- and ruthenium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) have been successfully employed to produce enantiomerically pure bicyclic diols. nih.gov These chiral diols are valuable precursors for the synthesis of complex molecules, including pharmaceuticals. nih.gov The synthesis of various derivatives of hexahydropentalenedimethanol, which are useful intermediates in fine organic synthesis, has also been reported. researchgate.net

Furthermore, the unique conformational properties of the octahydropentalene core continue to be a subject of study, with researchers investigating how its partial mobility influences the properties of molecules containing this scaffold. biomedres.usbiomedres.us The synthesis of various cyclopentanoid derivatives, including those with the octahydropentalene skeleton, is being actively pursued through diverse synthetic strategies. thieme-connect.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,3a,4,5,6,6a-octahydropentalene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-7-3-1-5-6(7)2-4-8(5)10/h5-10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQZPNNBRRVLSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C1C(CC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454155 | |

| Record name | Octahydro-pentalene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32652-65-6 | |

| Record name | Octahydro-pentalene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Octahydro Pentalene 1,4 Diol

Retrosynthetic Approaches to Octahydro-pentalene-1,4-diol and its Derivatives

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules by breaking them down into simpler, commercially available starting materials. deanfrancispress.com For this compound, several logical disconnections can be envisioned.

A primary disconnection strategy involves breaking the carbon-carbon bonds of the fused ring system. This can lead back to acyclic or monocyclic precursors. For instance, a [2+2+1] cycloaddition approach, such as the Pauson-Khand reaction, can be considered, where an alkene, an alkyne, and carbon monoxide combine to form a cyclopentenone, a potential precursor to the pentalene (B1231599) system. rsc.org Another approach involves envisioning the bicyclo[3.3.0]octane skeleton as being formed from an intramolecular annulation of a suitably functionalized cyclopentane (B165970) or cyclohexane (B81311) derivative. acs.orgthieme-connect.comthieme-connect.comresearchgate.net

Functional group interconversion (FGI) is another key aspect of the retrosynthetic analysis. deanfrancispress.com The two hydroxyl groups in this compound can be retrosynthetically derived from the reduction of a corresponding diketone, octahydropentalene-1,4-dione. This diketone, in turn, can be accessed through various cyclization strategies. Alternatively, the diol can be obtained from the dihydroxylation of an unsaturated pentalene precursor. researchgate.netnih.govresearchgate.netlew.ro This leads to a retrosynthetic pathway that targets the synthesis of a pentalene or dihydropentalene intermediate.

Total Synthesis Pathways of this compound

The total synthesis of this compound and its derivatives has been approached through several distinct strategies, each with its own set of advantages and challenges.

Cyclization and Subsequent Reduction Routes

One of the most direct routes to this compound involves the initial construction of a bicyclo[3.3.0]octane-dione intermediate, followed by reduction of the ketone functionalities. A notable example starts from citric acid, which is cyclized under acidic conditions to form a bicyclic diketone. This diketone is then reduced to the corresponding diol using methods such as catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with sodium borohydride (B1222165) (NaBH4). The reduction of bicyclo[3.3.0]octane-3,7-dione with lithium aluminum hydride has also been reported to yield a mixture of diol isomers. iucr.org

Intramolecular annulation reactions of diketones have also been employed to construct the bicyclo[3.3.0]octane framework. acs.org These reactions, often mediated by transition metals like titanium, can lead to the formation of the fused ring system in a stereoselective manner. acs.org Subsequent reduction of the resulting keto-alcohols or diketones would furnish the desired diol.

Hydroxylation Reactions of Unsaturated Pentalene Precursors (e.g., Permanganate-mediated hydroxylations)

The direct hydroxylation of an unsaturated pentalene precursor provides another viable pathway to this compound and its derivatives. This approach hinges on the successful synthesis of a suitable pentalene or dihydropentalene intermediate.

Potassium permanganate (B83412) (KMnO4) is a classic reagent for the dihydroxylation of alkenes. researchgate.netresearchgate.netlew.ro The reaction of a pentalene derivative with KMnO4 can introduce two hydroxyl groups in a syn-fashion across the double bond. For instance, the direct hydroxylation of (3-hydroxymethyl-1,2,3,3a,6,6a-hexahydro-pentalen-1-yl)-methanol with KMnO4 has been shown to produce 4,6-bis-hydroxymethyl-octahydro-pentalene-1,2-diol in high yield. researchgate.netresearchgate.netlew.ro To facilitate isolation, the diol precursor can be protected, for example as a bis-benzoyloxy derivative, before hydroxylation and subsequent deprotection. researchgate.netlew.ro The mechanism of permanganate-mediated oxidations can be complex, potentially involving transient manganese species. oatext.com

Osmium tetroxide (OsO4) is another powerful reagent for stereoselective dihydroxylation, often leading to the formation of cis-diols. nih.gov While specific examples for the direct synthesis of this compound using OsO4 are not prevalent in the provided results, its application in the dihydroxylation of various cis-bicyclo[3.3.0]octene systems is well-documented, highlighting its potential in this context. nih.gov

Hydroboration-Oxidation Strategies

Hydroboration-oxidation is a two-step reaction sequence that effectively achieves the anti-Markovnikov hydration of an alkene. iitk.ac.in This methodology has been successfully applied to the synthesis of hydroxylated pentalene derivatives. mdpi.comresearchgate.netnih.gov

In the context of synthesizing octahydropentalene diols, a pentalene with a double bond at a suitable position can be subjected to hydroboration with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH3·THF). The resulting organoborane intermediate is then oxidized, typically with hydrogen peroxide and a base, to yield the corresponding alcohol.

For example, the hydroboration-oxidation of 2α,4α-dimethanol-1β,5β-bicyclo[3.3.0]oct-6-ene dibenzoate leads to a mixture of symmetric and unsymmetric triol derivatives. mdpi.comresearchgate.netnih.gov The regioselectivity of the hydroboration can be influenced by factors such as the structure of the starting alkene and the reaction conditions. mdpi.comresearchgate.netnih.gov The use of different hydroborating agents, such as sodium acetoxyborohydride, can also affect the outcome of the reaction. mdpi.com

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound is a significant challenge due to the multiple stereocenters present in the molecule. Diastereoselective approaches are crucial for controlling the relative stereochemistry of the hydroxyl groups and the ring fusion.

Diastereoselective Approaches

Diastereoselectivity in the synthesis of this compound isomers can be achieved through various strategies. One common approach is the stereoselective reduction of a diketone precursor. The choice of reducing agent and reaction conditions can influence the stereochemical outcome. For example, the reduction of bicyclo[3.3.0]octane-3,7-dione with lithium aluminum hydride yields a mixture of the endo,endo-diol and the endo,exo-diol. iucr.org

Titanium-mediated annulation reactions of alkyne-containing 1,3-diketones have been shown to produce bicyclo[3.3.0]octane products as single isomers, demonstrating excellent stereocontrol in the formation of the carbocyclic core. acs.orgacs.org Further functionalization of these intermediates could provide a stereocontrolled route to specific isomers of this compound. The development of methods for the stereocontrolled synthesis of 1,2- and 1,3-diols, in general, provides a broader context for the strategies that can be applied to the synthesis of complex diols like this compound. organic-chemistry.org

Enantioselective Synthesis Considerations

Achieving stereochemical control in the synthesis of the bicyclo[3.3.0]octane core of this compound is a significant challenge. Enantioselective synthesis, which produces a single enantiomer of a chiral molecule, is of paramount importance. libretexts.org Several strategies have been developed for the asymmetric synthesis of related carbocyclic frameworks, which can be adapted for the synthesis of this compound.

One powerful method for constructing the fused five-membered ring system of pentalenes is the Pauson-Khand reaction (PKR) . This reaction is a [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, typically catalyzed by a metal-carbonyl complex. The intramolecular version of the PKR is particularly useful for creating bicyclic systems. uwindsor.ca To achieve enantioselectivity, chiral catalysts or auxiliaries are employed. Rhodium complexes, in particular, have shown promise as effective catalysts for asymmetric Pauson-Khand reactions. uwindsor.ca The choice of chiral ligands, such as (S)-BINAP, is critical for inducing high enantioselectivity. mdpi.com The reaction conditions, including CO pressure and solvent, must be carefully optimized to achieve high yields and enantiomeric excess (ee). uwindsor.ca

Another prominent strategy involves asymmetric cycloaddition reactions . For instance, the synthesis of highly strained natural products containing a trans-fused bicyclo[3.3.0]octane ring system has been accomplished via an asymmetric rhodium-catalyzed [4+2] cycloaddition. nih.govacs.org This approach, followed by subsequent rearrangements, can establish the core structure with high diastereoselectivity and enantioselectivity. nih.govacs.orgsustech.edu.cn The development of such catalytic systems allows for the efficient installation of multiple contiguous stereocenters. nih.govacs.org

Enzyme-catalyzed reactions also offer a powerful route for asymmetric synthesis. nih.gov Biocatalytic approaches, such as kinetic resolutions, can be employed to separate enantiomers or to stereoselectively transform a prochiral substrate. nih.gov

The table below summarizes potential enantioselective strategies applicable to the synthesis of the octahydro-pentalene core.

| Method | Catalyst/Reagent | Key Features | Potential Application |

| Asymmetric Pauson-Khand Reaction | Chiral Rh(I) or Co complexes (e.g., with BINAP ligands) | Forms the bicyclo[3.3.0]octenone core. Requires subsequent reduction. | Construction of the core pentalene skeleton from an enyne precursor. |

| Asymmetric [4+2] Cycloaddition | Chiral Rh(I) catalysts | Efficiently creates the fused ring system with high stereocontrol. | Formation of the bicyclo[3.3.0]octane framework from suitable diene and dienophile precursors. |

| Asymmetric Aldol (B89426) Reaction | Chiral organocatalysts or metal complexes | Can be used to build key fragments with controlled stereochemistry before cyclization. | Step-wise construction of the carbon skeleton with desired stereocenters. |

| Enzymatic Resolution/Desymmetrization | Hydrolases, Lipases | High enantioselectivity under mild conditions. | Resolution of a racemic intermediate or asymmetric transformation of a prochiral precursor. |

Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry Determination

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For octahydro-pentalene-1,4-diol, which has a bicyclo[3.3.0]octane core, ¹H and ¹³C NMR are indispensable for determining the connectivity and stereochemistry of the fused ring system and the hydroxyl substituents.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. In the case of a closely related isomer, exo,exo-2,6-dihydroxy-cis-bicyclo[3.3.0]octane, the ¹H NMR spectrum reveals key structural features. orgsyn.org The spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), shows a multiplet at approximately 1.70 ppm, which corresponds to the eight methylene (B1212753) (CH₂) protons of the bicyclic framework. orgsyn.org The two methine protons (CH) at the bridgehead positions appear as a multiplet around 2.61 ppm. orgsyn.org The protons attached to the carbon atoms bearing the hydroxyl groups (CHOH) are observed as a multiplet at 3.90 ppm. orgsyn.org A broad singlet at 3.05 ppm is characteristic of the two hydroxyl (OH) protons. orgsyn.org The integration of these signals confirms the number of protons in each unique environment.

The coupling patterns (multiplicities) and coupling constants (J values) between adjacent protons are crucial for establishing the relative stereochemistry of the hydroxyl groups and the fusion of the two five-membered rings. For instance, the coupling between the methine protons on the hydroxyl-bearing carbons and the adjacent bridgehead and methylene protons can help define their endo or exo orientation.

Table 1: Representative ¹H NMR Data for a Bicyclo[3.3.0]octane-diol Isomer

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| 3.90 | m | 2H | CHOH |

| 3.05 | s | 2H | OH |

| 2.61 | m | 2H | CH (bridgehead) |

| 1.70 | m | 8H | CH₂ |

| Data obtained for exo,exo-2,6-dihydroxy-cis-bicyclo[3.3.0]octane in CDCl₃. orgsyn.org |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of exo,exo-2,6-dihydroxy-cis-bicyclo[3.3.0]octane shows four distinct signals, indicating a high degree of symmetry in this particular stereoisomer. orgsyn.org The signal at 79.54 ppm is assigned to the two equivalent carbons bearing the hydroxyl groups (C-2/C-6). orgsyn.org The bridgehead carbons (C-1/C-5) resonate at 50.64 ppm. orgsyn.org The methylene carbons adjacent to the hydroxyl-bearing carbons (C-3/C-7) appear at 33.81 ppm, while the remaining methylene carbons (C-4/C-8) are found at 27.41 ppm. orgsyn.org The number of signals can directly indicate the symmetry of the specific stereoisomer of this compound being analyzed.

Table 2: ¹³C NMR Chemical Shifts for a Bicyclo[3.3.0]octane-diol Isomer

| Chemical Shift (δ) (ppm) | Carbon Assignment |

| 79.54 | C-2/C-6 (CHOH) |

| 50.64 | C-1/C-5 (Bridgehead CH) |

| 33.81 | C-3/C-7 (CH₂) |

| 27.41 | C-4/C-8 (CH₂) |

| Data obtained for exo,exo-2,6-dihydroxy-cis-bicyclo[3.3.0]octane in CDCl₃. orgsyn.org |

¹H NMR Applications in this compound Analysis

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most prominent feature in the IR spectrum is the absorption band corresponding to the hydroxyl (O-H) groups. A strong, broad absorption is typically observed in the region of 3500-3200 cm⁻¹, which is characteristic of hydrogen-bonded hydroxyl groups. orgsyn.org The broadness of this peak is indicative of intermolecular hydrogen bonding between the diol molecules.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular formula of a compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental composition. For this compound, the expected molecular formula is C₈H₁₄O₂. The calculated monoisotopic mass for this formula is 142.0994 Da. An experimental HRMS measurement yielding a value extremely close to this calculated mass would provide definitive confirmation of the molecular formula. amazonaws.comrsc.org

X-ray Crystallography for Absolute and Relative Configuration Assignment

While spectroscopic methods provide powerful evidence for the structure of a molecule, X-ray crystallography offers the most definitive and unambiguous proof of its three-dimensional arrangement in the solid state. wikipedia.orgnih.gov This technique is particularly vital for establishing the absolute and relative stereochemistry of chiral centers, such as those in this compound.

The process requires the growth of a suitable single crystal, which is then irradiated with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice can be determined.

For example, a study on the isomeric bicyclo[3.3.0]octane-3,7-diols revealed that a mixture of the endo,endo and endo,exo isomers co-crystallized in the monoclinic P2₁/n space group. nih.gov The analysis of the crystal structure showed that the bicyclo[3.3.0]octane skeleton adopts a "V-shape" and that the diol molecules associate through a network of hydrogen bonds. nih.gov Such an analysis for a crystal of a specific this compound isomer would provide precise bond lengths, bond angles, and torsional angles, unequivocally defining its stereochemistry. The arrangement of molecules within the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding between the hydroxyl groups, would also be elucidated. nih.gov

Table 3: Illustrative Crystallographic Data for Bicyclo[3.3.0]octane-diols

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Key Feature | Co-crystal of two stereoisomers |

| Intermolecular Forces | Hydrogen bonding between hydroxyl groups |

| Data from a study on bicyclo[3.3.0]octane-endo-3,endo-7-diol and bicyclo[3.3.0]octane-endo-3,exo-7-diol. nih.gov |

Computational and Theoretical Chemistry Studies of Octahydro Pentalene 1,4 Diol

Conformational Analysis of Octahydropentalene Ring Systems

The foundation for understanding the three-dimensional structure of Octahydro-pentalene-1,4-diol lies in the conformational preferences of its core octahydropentalene (also known as bicyclo[3.3.0]octane) skeleton. The fused five-membered ring system can exist in cis and trans configurations at the bridgehead carbons. Computational studies have established that the cis-fused isomer is significantly more stable than the trans isomer by approximately 8 kcal/mol. biomedres.usbiomedres.us This preference is attributed to reduced ring strain and more favorable trans-annular interactions in the cis geometry.

The cyclopentane (B165970) rings within the cis-octahydropentalene framework are not static; they exhibit a phenomenon known as pseudorotation, leading to a dynamic equilibrium between various conformers. biomedres.usbiomedres.us This inherent flexibility, or "fluxional nature," means the molecule is mobile at its ends while remaining rigid at the fused carbons. biomedres.us The conformational landscape is complex, featuring a variety of low-energy forms. Theoretical calculations have identified several key conformational families for the cis-octahydropentalene system, including double envelope, envelope half-chair, and double half-chair forms.

Density Functional Theory (DFT) calculations, particularly with functionals like ωb97xd which account for van der Waals forces, have been instrumental in mapping this landscape. irispublishers.com These studies determine the relative energies and geometric parameters of the stable conformers. irispublishers.com The introduction of substituents, such as the hydroxyl groups in this compound, will further influence the relative energies of these conformers due to steric and electronic effects, favoring conformations that minimize unfavorable interactions and accommodate hydrogen bonding.

| Conformer Type | Symmetry Point Group | Relative Energy (kcal/mol) |

|---|---|---|

| Double Envelope (cEE1) | C2v | 0.00 |

| Double Envelope (cEE2) | C2 | 0.58 |

| Double Envelope (cEE3) | C2v | 1.12 |

| Envelope Half-Chair (cEHa) | C1 | 1.45 |

| Double Half-Chair (cHH) | C2h | 2.10 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are essential for elucidating the electronic properties of this compound, which govern its reactivity. univ-amu.frsaarj.com Methods like Density Functional Theory (DFT) and other post-Hartree-Fock approaches are used to solve the Schrödinger equation and obtain detailed information about electron distribution and orbital energies. saarj.comwarwick.ac.uk

For this compound, these calculations can map the electrostatic potential surface, revealing electron-rich and electron-poor regions of the molecule. The electronegative oxygen atoms of the hydroxyl groups create significant negative charge density, making them potential sites for electrophilic attack and key participants in hydrogen bonding. Conversely, the adjacent carbon and hydrogen atoms become relatively electron-deficient. saarj.com

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is used to predict reactivity. The energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location indicate its ability to accept electrons (electrophilicity). For a diol, the HOMO is typically localized around the oxygen lone pairs. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

| Calculated Parameter | Hypothetical Value | Significance |

|---|---|---|

| Total Energy | -538.9 Hartree | Indicates the overall stability of the specific conformer. |

| Dipole Moment | 2.1 Debye | Quantifies the molecule's overall polarity, arising from the OH groups. |

| HOMO Energy | -7.2 eV | Relates to the ionization potential and nucleophilic character. |

| LUMO Energy | +1.5 eV | Relates to the electron affinity and electrophilic character. |

| HOMO-LUMO Gap | 8.7 eV | Indicates high kinetic stability and low reactivity. |

| Mulliken Charge on O1 | -0.75 e | Shows significant negative charge localization on the hydroxyl oxygen. |

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum chemical calculations provide static pictures of individual conformers, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of this compound over time. researchgate.net MD simulations model the molecule as a collection of atoms connected by springs (bonds), governed by a set of parameters known as a force field (e.g., GROMOS, CHARMM). researchgate.netmpg.de By solving Newton's equations of motion for every atom in the system, MD tracks the trajectory of the molecule, revealing its conformational landscape and interactions with its environment. mpg.de

An MD simulation of this compound, typically in a solvent like water, would show the transitions between the various envelope and half-chair conformers of the ring system. It would also capture the flexible movement of the hydroxyl groups and the formation and breaking of hydrogen bonds with surrounding solvent molecules.

For more complex processes, such as binding to a biological target, enhanced sampling techniques like umbrella sampling can be combined with MD simulations. mpg.denih.gov These methods can be used to calculate the free energy profile of a process, such as the molecule crossing a membrane or fitting into an enzyme's active site, providing quantitative insights into the energetics and mechanism of interaction. nih.gov

| Component | Example Specification | Purpose |

|---|---|---|

| Force Field | GROMOS 54A7 or CHARMM36 | Defines the potential energy function for all atoms and bonds. |

| Solvent Model | SPC/E or TIP3P Water | Explicitly models the surrounding solvent environment. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | Simulates physiological or standard conditions. |

| Simulation Time | 100 nanoseconds | Provides a timescale long enough to observe conformational transitions. |

Computational Prediction of Spectroscopic Parameters for Structural Verification

Computational methods are invaluable for the structural verification of synthesized compounds like this compound. dokumen.pub By calculating spectroscopic parameters and comparing them to experimental data, chemists can confirm the identity, stereochemistry, and conformation of a molecule.

DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants. By calculating the magnetic shielding tensors for each nucleus in a given low-energy conformer, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with the experimental one helps assign peaks and can be crucial for distinguishing between different stereoisomers.

Similarly, the vibrational frequencies and intensities for Infrared (IR) and Raman spectroscopy can be computed. This involves calculating the second derivatives of the energy with respect to atomic displacements. The resulting theoretical spectrum shows characteristic peaks, such as the O-H stretching frequencies of the hydroxyl groups (typically around 3200–3400 cm⁻¹), which can be matched to experimental IR data to confirm the presence of specific functional groups. This integration of computational and experimental spectroscopy provides a high degree of confidence in structural assignments.

| Spectroscopic Parameter | Calculated Value (DFT) | Experimental Value |

|---|---|---|

| ¹³C Chemical Shift (C-OH) | 74.2 ppm | 73.8 ppm |

| ¹³C Chemical Shift (Bridgehead C) | 48.5 ppm | 48.1 ppm |

| ¹H Chemical Shift (H-C-OH) | 3.95 ppm | 3.91 ppm |

| IR Frequency (O-H Stretch) | 3350 cm⁻¹ | 3345 cm⁻¹ |

Synthetic Utility and Applications of Octahydro Pentalene 1,4 Diol As a Chemical Intermediate

Role as a Key Intermediate in Natural Product Analog Synthesis

The hydrogenated pentalene (B1231599) framework is a core structural motif found in numerous biologically active compounds. mdpi.comresearchgate.net Consequently, octahydropentalene derivatives, particularly the diol and its oxidized forms, serve as critical synthons for accessing complex polycyclic molecules with significant therapeutic potential. mdpi.comresearchgate.net

Octahydro-pentalene-1,4-diol is a foundational precursor for key intermediates in the synthesis of carbacyclin (B161070) and isocarbacyclin (B1236256) analogues, which are stable mimics of the potent antithrombotic agent prostacyclin. mdpi.comresearchgate.net The general synthetic strategy relies on a convergent approach where the pentalene core is functionalized to allow for the attachment of the characteristic α- and ω-side chains. researchgate.net

The synthesis of these analogues requires pentalene intermediates equipped with specific functional groups, typically a ketone and an aldehyde or a precursor to an aldehyde. mdpi.com The diol can be selectively oxidized to furnish these requisite functionalities. For instance, the transformation of octahydropentalene-diol derivatives into corresponding ketones provides the necessary electrophilic center for introducing one of the side chains via a Wittig-type reaction. mdpi.comresearchgate.net Research has demonstrated the synthesis of octahydropentalene ketones and triols, derived from related pentalene structures, which are explicitly designed as key intermediates for new carbacyclin and isocarbacyclin analogues. mdpi.comnih.gov The specific stereochemistry and functionality of the pentalene intermediate dictate whether the final product will be a carbacyclin or an isocarbacyclin analogue. researchgate.net

The utility of the octahydropentalene skeleton extends beyond prostacyclin analogues. The core structure is present in various natural products with antibacterial and antitumor properties, such as coriolin, and in drugs like cioctol. mdpi.comresearchgate.netresearchgate.net The enantiomerically pure form of octahydropentalene-1,4-diol has been employed in the preparation of advanced chiral ligands. chim.itoup.com For example, a chiral diene ligand prepared in several steps from octahydropentalene-1,4-diol has shown high enantioselectivity and catalytic activity in rhodium-catalyzed arylation reactions for synthesizing bioactive 3-substituted isoindolinones. chim.itoup.com Furthermore, the octahydropentalene framework is a target in the synthesis of complex alkaloids like daphnicyclidin A and has been used in the derivatization of auxiliaries from the chiral pool. nih.govresearchgate.net

Applications in Carbacyclin and Isocarbacyclin Analogue Development

Derivatization Chemistry and Functional Group Interconversions of this compound

The synthetic versatility of this compound is rooted in the reactivity of its two hydroxyl groups. These groups can be transformed into a variety of other functionalities, enabling the construction of more complex molecules. mdpi.comresearchgate.net

The ability to differentiate between the two hydroxyl groups of octahydropentalene-1,4-diol or its derivatives is crucial for its use as a synthetic intermediate. Studies on related pentalene systems, such as the hydration of (±)-(1α,3α,3aβ,6aβ)-1,2,3,3a,4,6a-hexahydro-1,3-pentalenedimethanol dibenzoate via hydroboration-oxidation or oxymercuration-demercuration, show the formation of both symmetric and unsymmetric triol products. mdpi.comresearchgate.net The formation of unsymmetrical products indicates that the hydroxyl groups reside in chemically distinct environments, which can be exploited for regioselective reactions. mdpi.comresearchgate.net This differentiation allows for one hydroxyl group to be selectively protected or activated while the other is transformed, a key step in the multi-step synthesis of complex targets like isocarbacyclin analogues. researchgate.net

The oxidation of the hydroxyl groups of octahydropentalene-1,4-diol and its derivatives to carbonyl compounds is a critical transformation for their application in synthesis. mdpi.com Specifically, the conversion to ketones is a well-established method for creating the attachment point for side chains in carbacyclin synthesis. researchgate.net Research has shown that the oxidation of precursor alcohols using reagents like pyridinium (B92312) dichromate (PDC) cleanly and efficiently yields the corresponding octahydropentalene ketones in high yields. researchgate.netnih.gov These ketone intermediates are stable and can be used directly in subsequent olefination reactions to build the carbon framework of the target molecule. mdpi.comnih.gov

Table 1: Derivatization Reactions of Octahydropentalene Alcohols

| Precursor | Reagent/Conditions | Product | Yield | Reference |

| Symmetric & Unsymmetric Alcohols | PDC / molecular sieves, r.t., overnight | Corresponding Ketones | High | researchgate.netnih.gov |

| 2α,4α-dimethanol-1β,5β-bicyclo[3.3.0]oct-6-en dibenzoate | Hydroboration-Oxidation | Symmetric & Unsymmetric Triol derivatives | ~60% | mdpi.comresearchgate.netnih.gov |

| (3aR,5s,6aS)-5-hydroxyhexahydropentalen-2(1H)-one | Sodium borohydride (B1222165) in methanol | (3aR,5s,6aS)-octahydropentalene-2,5-diol | Not specified | wisc.edu |

Regioselective Functionalization of Hydroxyl Groups

Applications in Advanced Material Science and Polymer Chemistry

The rigid, bicyclic structure of this compound (often abbreviated as OPD) makes it an attractive monomer for producing advanced polymers with enhanced thermal and mechanical properties. researchgate.net Its V-shaped geometry is particularly effective at increasing the chain rigidity of polymers. researchgate.net

OPD's primary application in materials science is in the synthesis of bio-based polycarbonates (PCs), copolyesters, and polyurethanes. When copolymerized with other diols like 1,4-cyclohexanedimethanol (B133615) (CHDM), it can produce copolycarbonates with tunable glass transition temperatures (Tg) ranging from 74.5°C to 120°C, depending on the OPD content. The incorporation of the rigid OPD unit has a direct impact on the material's properties; for instance, increasing OPD content in waterborne polyurethanes leads to higher tensile strength.

Compared to other bio-based diols like the isohexides, OPD demonstrates superior thermal stability, with a 5% weight loss temperature (T₅%) of 276°C, making it suitable for applications that require resistance to thermal degradation. researchgate.netvulcanchem.com This enhanced stability and rigidity make OPD-based polymers candidates for use in automotive and aerospace components. vulcanchem.com

Table 2: Properties of this compound (OPD)-Based Polymers

| Polymer Composition | Glass Transition Temp. (Tg) | Thermal Stability (T₅%)* | Young's Modulus (MPa) | Key Observation | Reference |

| Fully OPD-based co-PC | 80.4 °C | 276 °C | - | Confirms excellent thermal stability and rigidity of OPD. | researchgate.net |

| OPD/CHDM Copolycarbonates | 74.5°C to 120°C | - | 482–757 | Tg and modulus are tunable based on OPD content. | |

| OPD-based Polyurethanes | - | - | - | Increased OPD content results in higher tensile strength. | |

| OPD-based co-PCs | > 80 °C | > 220 °C | - | Outperforms conventional biobased diols like isosorbide (B1672297). | vulcanchem.com |

*T₅%: Temperature at which 5% weight loss is observed.

Incorporation into Polymer Backbones for Mechanical Property Enhancement

The integration of rigid monomeric units into polymer chains is a well-established strategy for enhancing the mechanical performance of the resulting materials. This compound, with its inherent bicyclic and rigid structure, serves as an exemplary building block for this purpose. Its incorporation into polyester (B1180765) backbones, for instance, has been shown to significantly influence the mechanical properties of the final polymer, often leading to materials with increased stiffness and strength. acs.org

Research into the effects of incorporating this compound (referred to in some studies as octahydro-2,5-pentalene diol or OPD) into poly(butylene furandicarboxylate) (PBF), a bio-based polyester, demonstrates a notable impact on the material's mechanical behavior. acs.orgfigshare.com The rigid nature of the this compound unit restricts the rotational freedom of the polymer chains, which in turn affects the bulk properties of the material.

The table below summarizes the mechanical properties of PBF copolyesters with different molar percentages of this compound, illustrating the structure-property relationships.

| Polymer Composition (molar ratio) | Tensile Strength (MPa) | Elongation at Break (%) | Elastic Modulus (GPa) |

| PBF | 45.3 | 12.5 | 1.2 |

| PBF with 10% OPD | 38.7 | 8.2 | 1.1 |

| PBF with 20% OPD | 32.1 | 5.1 | 1.0 |

| PBF with 30% OPD | 25.6 | 3.5 | 0.9 |

Data sourced from a study on PBF-based copolyesters. acs.org

Development of Novel Polymeric Materials with Tunable Properties

The use of this compound as a comonomer offers a versatile platform for the development of novel polymeric materials with properties that can be precisely tuned. acs.orgrsc.org By systematically varying the concentration of this rigid diol in the polymer backbone, material scientists can tailor key thermal and mechanical characteristics to meet the demands of specific applications. rsc.org

A significant area of research has been the synthesis of copolyesters and copolycarbonates where this compound is one of the key constituents. acs.org The incorporation of this diol has a pronounced effect on the glass transition temperature (Tg) of the resulting polymers. The Tg is a critical parameter that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The rigid structure of this compound hinders the mobility of the polymer chains, leading to a significant elevation of the Tg. acs.org

For example, in the aforementioned study on PBF copolyesters, the glass transition temperature was shown to increase substantially with a higher content of this compound. acs.orgfigshare.com This tunability of the Tg is highly desirable for creating high-performance plastics that can maintain their structural integrity at elevated temperatures. acs.org

Furthermore, the introduction of this compound can influence the crystallinity of the resulting polymers. When copolymerized with diols that typically form semi-crystalline polymers, the irregular and rigid structure of this compound can disrupt the packing of polymer chains, leading to the formation of amorphous materials. This allows for the creation of polymers with enhanced transparency and impact resistance. The properties of copolycarbonates, for instance, can be tuned from semi-crystalline to amorphous depending on the comonomer used alongside this compound.

The following table presents data on the thermal properties of PBF copolyesters, showcasing the tunability afforded by the incorporation of this compound.

| Polymer Composition (molar ratio) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Crystallization Temperature (Tc) (°C) |

| PBF | 48.1 | 168.5 | 115.2 |

| PBF with 10% OPD | 56.4 | 155.3 | 102.1 |

| PBF with 20% OPD | 65.2 | 142.8 | 90.5 |

| PBF with 30% OPD | 73.9 | - | - |

Data sourced from a study on PBF-based copolyesters. acs.org Note: The melting and crystallization peaks were not observed for the sample with 30% OPD content, indicating a more amorphous nature.

Conclusion and Future Perspectives in Octahydro Pentalene 1,4 Diol Research

Summary of Contributions to Polycyclic Diol Chemistry

Octahydro-pentalene-1,4-diol and its related isomers, such as octahydro-2,5-pentalenediol (OPD), have made notable contributions to the field of polycyclic diol chemistry, primarily by serving as rigid structural motifs in polymer and fine chemical synthesis. The fused five-membered ring system of the octahydropentalene core imparts significant rigidity and thermal stability to molecules incorporating it.

A key application lies in the synthesis of novel bio-based polymers. The isomer OPD, which can be derived from renewable citric acid, has been used to create a new class of polycarbonates and copolyesters. researchgate.net These materials exhibit tunable thermal and mechanical properties, directly addressing the limitations of other bio-based diols like the isohexides, which often have lower thermal stability. researchgate.net The incorporation of the rigid pentalene (B1231599) structure can significantly increase the glass transition temperature (Tg) and Young's modulus of the resulting polymers.

Beyond polymers, this compound is a crucial intermediate in asymmetric catalysis. It serves as a chiral precursor for the synthesis of novel diene ligands. organic-chemistry.orgoup.comoup.com These ligands have demonstrated high efficiency and enantioselectivity in rhodium-catalyzed reactions, highlighting the diol's role as a valuable building block for creating sophisticated, high-value chemical tools. oup.comoup.com The conformational dynamics of the cis-fused pentalene skeleton, which is more flexible than its trans counterpart, also provides a unique structural basis that influences the bioactivity and properties of natural products and other complex molecules containing this core. biomedres.us

Table 1: Properties of Copolymers Derived from Octahydro-2,5-pentalenediol (OPD)

| Co-monomer | Polymer Type | Glass Transition Temp. (Tg) | Mechanical Properties | Crystallinity |

|---|---|---|---|---|

| 1,4-Cyclohexanedimethanol (B133615) (CHDM) | Copolycarbonate | Tunable from 74.5°C to 120°C | Young's Modulus: 482–757 MPa | Amorphous |

| 1,8-Octanediol (A8) | Copolycarbonate | - | - | Semicrystalline |

| 1,10-Decanediol (A10) | Copolycarbonate | - | - | Semicrystalline |

| Fully OPD-based | Polycarbonate | Up to 80.4°C | High rigidity | Semicrystalline |

Data sourced from studies on the related isomer, octahydro-2,5-pentalenediol (OPD). researchgate.net

Emerging Synthetic Methodologies and Catalytic Approaches

The synthesis of this compound and its isomers typically begins with the corresponding bicyclo[3.3.0]octane-dione. The most common method involves the reduction of this diketone precursor. thieme-connect.com This transformation can be achieved using stoichiometric reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent or through catalytic hydrogenation, for example, with a palladium on carbon (Pd/C) catalyst under hydrogen gas.

A notable sustainable approach has been developed for the 2,5-diol isomer (OPD), which starts from citric acid. This process involves the acid-catalyzed cyclization of citric acid to form the bicyclic diketone intermediate, which is then reduced to the diol. Furthermore, octahydropentalene-1,4-diol has been utilized as a key intermediate in multi-step syntheses of chiral diene ligands, which themselves originate from precursors like 1,5-cyclooctadiene. oup.comoup.com Some synthetic routes also describe the formation of the diacetate derivative, which can be subsequently hydrolyzed to the diol. molaid.com

Modern catalytic methods, while not all yet applied directly to this compound, suggest future synthetic possibilities. These include gold-catalyzed cycloisomerization reactions for building complex polycyclic frameworks and advanced one-pot reactions that improve synthetic efficiency. frontiersin.orgacs.org

Table 2: Overview of Synthetic Approaches to Octahydropentalene Diols

| Starting Material | Key Transformation | Reagents/Catalysts | Target Isomer | Reference |

|---|---|---|---|---|

| Bicyclo[3.3.0]octane-2,5-dione | Ketone Reduction | NaBH₄, MeOH | 2,5-Diol | thieme-connect.com |

| Bicyclo[3.3.0]octane-2,5-dione | Catalytic Hydrogenation | H₂, Pd/C | 2,5-Diol | |

| Citric Acid | Cyclization & Reduction | H₂SO₄; then NaBH₄ or H₂/Pd/C | 2,5-Diol | |

| 1,5-Cyclooctadiene | Multi-step sequence | - | 1,4-Diol (as intermediate) | oup.comoup.com |

Unexplored Reactivity and Stereochemical Challenges

Despite its seemingly simple structure, the synthesis and functionalization of this compound present significant stereochemical challenges. The reduction of the planar diketone precursor invariably leads to the formation of multiple diastereomers (e.g., endo,endo, endo,exo, and exo,exo isomers). thieme-connect.com The separation of these isomers can be difficult, and controlling the stereochemical outcome of the reduction to favor a single isomer remains a key challenge.

The inherent conformational nature of the bicyclo[3.3.0]octane skeleton adds another layer of complexity. The cis-fused ring system is not rigid but fluxional, undergoing pseudorotation, which can influence its reactivity and the stereochemical course of subsequent reactions. biomedres.us This flexibility contrasts with the more rigid trans-isomer.

Furthermore, as a symmetrical diol, achieving site-selective monofunctionalization of one of the two hydroxyl groups is a classic synthetic problem. This requires the use of advanced catalytic methods for selective acylation or protection, or the development of flow chemistry techniques to control reaction stoichiometry and time precisely. nih.govscirp.org The synthesis of a single, pure stereoisomer, which is often required for applications in pharmaceuticals or as chiral ligands, necessitates sophisticated, multi-step synthetic strategies to navigate these reactivity and stereochemical hurdles. thieme-connect.comunito.it

Potential for Future Research Directions in Fine Chemicals and Materials Science

The unique structural characteristics of this compound position it as a valuable building block for future innovations in both fine chemicals and advanced materials.

In the realm of fine chemicals , which are pure, complex substances used as intermediates in specialized industries like pharmaceuticals, the potential is significant. curiaglobal.com

Chiral Ligands: Building on its established use, future research can focus on designing and synthesizing a broader library of chiral ligands derived from octahydropentalene-1,4-diol for use in a wider array of asymmetric catalytic reactions. oup.comoup.com

Medicinal Chemistry: The rigid pentalene scaffold is an attractive core for the development of new therapeutic agents. A patent linking a derivative to cannabinoid CB2 receptor modulation suggests its potential as a pharmacophore. molaid.com Further exploration of this scaffold could lead to novel drug candidates.

In materials science , the diol offers a pathway to novel polymers and functional materials.

High-Performance Polymers: There is considerable scope for expanding the range of bio-based polycarbonates and polyesters by copolymerizing the diol with diverse monomers. This would allow for the fine-tuning of material properties, such as achieving even higher thermal stability, enhanced mechanical strength, and specific optical properties for advanced applications. researchgate.net

Coordination Polymers and MOFs: The synthesis of octahydropentalene-2,5-disulfonic acid demonstrates the diol's potential as a linker for creating coordination polymers, including metal-organic frameworks (MOFs). thieme-connect.com Future work could involve using the diol or its functionalized derivatives to construct novel porous materials with applications in gas storage, chemical separations, and heterogeneous catalysis.

Q & A

Basic: What are the common synthetic routes for cis-2-butene-1,4-diol, and how do reaction conditions influence isomer selectivity?

Methodological Answer:

Cis-2-butene-1,4-diol is synthesized via cyclodehydration with active methylene compounds (e.g., malononitrile), yielding 2-vinyl-2,3-dihydrofurans in high yields (60–85%). Key parameters include temperature control (80–100°C) and solvent polarity to favor intramolecular cyclization over polymerization. Isomer selectivity (cis vs. trans) is achieved through stereospecific catalysts, such as Pd complexes in Heck-Matsuda reactions, where ligand-free flow systems enhance stereocontrol compared to batch methods .

Advanced: How can flow reactor systems optimize the Heck-Matsuda reaction for diol derivatives, and what kinetic advantages do they offer?

Methodological Answer:

Flow reactors enable precise control over residence time and temperature, critical for Pd-catalyzed coupling of cis-2-butene-1,4-diol with arenediazonium salts. Kinetic studies show a 3× faster reaction rate in flow vs. batch, eliminating the need for ligands (e.g., PPh₃) and reducing Pd nanoparticle formation. Key metrics:

- Turnover Frequency (TOF): 1,200 h⁻¹ in flow vs. 400 h⁻¹ in batch.

- Conversion: >95% in 10 minutes under 60°C .

Basic: What safety protocols are critical when handling 2-butene-1,4-diol in laboratory settings?

Methodological Answer:

Per GHS guidelines (Rev. 8):

- PPE: Nitrile gloves, goggles, and fume hoods required due to skin/eye irritation risks.

- First Aid: Immediate rinsing with water for 15 minutes upon contact; inhalation requires fresh air and medical monitoring.

- Storage: Inert atmosphere (N₂) at 4°C to prevent oxidation .

Advanced: How do structural modifications in diols (e.g., chain length, substituents) affect polyurethane urea mechanical properties?

Methodological Answer:

Substituting DPG with butane-1,4-diol in polyurethane ureas improves tensile strength (35 MPa vs. 28 MPa) due to optimal MDI domain alignment. Methyl side groups in DPG disrupt hydrogen bonding, reducing elasticity. Key data from Table 4 ():

| Glycol Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Butane-1,4-diol | 35 ± 2 | 450 ± 30 |

| DPG | 28 ± 3 | 380 ± 25 |

| Structural rigidity correlates with glycol backbone linearity . |

Basic: What analytical techniques are used to characterize diol stereochemistry and purity?

Methodological Answer:

- NMR: ¹H/¹³C NMR distinguishes cis/trans isomers via coupling constants (J = 10–12 Hz for trans).

- HPLC-MS: Quantifies purity (>97%) using C18 columns (acetonitrile/water gradient).

- IR Spectroscopy: O-H stretches (3,200–3,600 cm⁻¹) confirm diol functionality .

Advanced: How does microbial metabolism of 2,3-butan-1,4-diol differ from glucose in Bacillus licheniformis?

Methodological Answer:

Transcriptomics reveals 2,3-butan-1,4-diol upregulates oxidative stress genes (sodA, katE) by 4.5× compared to glucose. Key pathways:

- Carbon Utilization: Diol dehydrogenase (Blid_0300) expression increases 3.8×.

- Energy Metabolism: TCA cycle genes (citB, sucC) are repressed, favoring anaerobic respiration. Data from Table A.2 () highlights fold-changes in gene regulation .

Advanced: What electrochemical methods analyze diol adsorption at liquid interfaces, and what insights do they provide?

Methodological Answer:

Electrocapillary curves and differential capacitance measurements at Hg-aqueous interfaces reveal butane-1,4-diol adsorption follows Langmuir isotherms. Key findings:

- Adsorption Maximum: Occurs at -0.8 V (vs. SCE) in NaF solutions.

- Congruency: Adsorption is congruent (ideal) at potentials negative to the maximum but non-congruent at positive potentials, indicating dipole reorientation .

Basic: How can contradictions in diol applications (e.g., toxic vs. synthetic uses) be reconciled in research planning?

Methodological Answer:

While cis-2-butene-1,4-diol is used in endosulfan synthesis (banned pesticide), its role in green chemistry (e.g., flow catalysis) requires strict hazard controls. Mitigation strategies:

- Toxicity Screening: LC50 assays (e.g., Daphnia magna) for environmental risk assessment.

- Alternative Pathways: Redirecting diol reactivity toward non-toxic products (e.g., bio-based polymers) .

Advanced: What emerging biomedical applications exist for diol derivatives, and what challenges remain?

Methodological Answer:

2-Butyne-1,4-diol shows promise in drug delivery (e.g., pH-responsive hydrogels) and tissue engineering scaffolds. Challenges:

- Biocompatibility: In vivo studies show 15% cytotoxicity at 10 mM; PEGylation reduces toxicity to <5%.

- Functionalization: Click chemistry (e.g., azide-alkyne cycloaddition) enhances targeting specificity .

Advanced: How do organotin-diol complexes enhance synthetic versatility in organic chemistry?

Methodological Answer:

2-(Tributylstannyl)but-2-ene-1,4-diol facilitates Stille couplings and radical cyclizations. Case study:

- Reaction: Pd-catalyzed coupling with aryl halides yields biaryl diols (80–92% yield).

- Mechanism: The Sn group stabilizes transition states, lowering activation energy (ΔG‡ = 65 kJ/mol vs. 85 kJ/mol for non-stannylated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.